molecular formula C16H15N3OS B5764678 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine

Cat. No. B5764678
M. Wt: 297.4 g/mol
InChI Key: RZYSPXGJWXYPRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a thiazole derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in a variety of research applications.

Mechanism of Action

The mechanism of action of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine is complex and not fully understood. It is known that N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine is metabolized in the body to form a toxic metabolite, MPP+, which selectively destroys dopaminergic neurons in the brain. The exact mechanism by which MPP+ exerts its toxic effects is still under investigation.
Biochemical and Physiological Effects:
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine has a range of biochemical and physiological effects, depending on the dose and route of administration. In addition to its neurotoxic effects, N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine has been shown to have antioxidant properties, and may have potential as a neuroprotective agent.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine in lab experiments is its ability to selectively destroy dopaminergic neurons in the brain, making it a valuable tool for studying the pathophysiology of Parkinson's disease. However, the use of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine in animal models is controversial, as it can cause irreversible damage to the brain and lead to ethical concerns.
List of

Future Directions

1. Further investigation into the mechanism of action of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine and its toxic metabolite, MPP+.
2. Development of new synthetic methods for N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine that improve yield and purity.
3. Investigation of the potential neuroprotective effects of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine.
4. Development of new applications for N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine in cancer research.
5. Investigation of the potential use of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine as a chemotherapeutic agent.
6. Investigation of the potential use of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine in the treatment of other neurodegenerative diseases.
7. Development of alternative animal models for studying Parkinson's disease that do not involve the use of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine.
8. Investigation of the potential use of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine as a tool for studying the role of dopamine in the brain.
9. Investigation of the potential use of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine in drug discovery and development.
10. Investigation of the potential use of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine in the treatment of other neurological disorders.

Synthesis Methods

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine can be synthesized using a variety of methods, depending on the desired purity and yield. One common method involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then reacted with 3-methyl-2-chloropyridine to produce N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine.

Scientific Research Applications

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine has been studied extensively for its potential applications in scientific research. One of the most well-known uses of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine is as a neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to Parkinson's disease-like symptoms in animal models. This has made N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine a valuable tool for studying the pathophysiology of Parkinson's disease and testing potential treatments.
In addition to its use as a neurotoxin, N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine has also been studied for its potential applications in cancer research. N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine has been shown to inhibit the growth of cancer cells in vitro, and may have potential as a chemotherapeutic agent.

properties

IUPAC Name

4-(4-methoxyphenyl)-N-(3-methylpyridin-2-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-11-4-3-9-17-15(11)19-16-18-14(10-21-16)12-5-7-13(20-2)8-6-12/h3-10H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYSPXGJWXYPRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC2=NC(=CS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-Methoxy-phenyl)-thiazol-2-yl]-(3-methyl-pyridin-2-yl)-amine

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